![molecular formula C26H36O2 B14216302 2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) CAS No. 817169-75-8](/img/structure/B14216302.png)
2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) is a complex organic compound with a unique structure that includes a cyclohexyl ring and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 2,4,6-trimethylcyclohexanone with 4,6-dimethylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, preventing oxidative damage to cells and tissues. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its antioxidant properties and used in rubber and plastic industries.
2,2’-Methylenebis(6-tert-butyl-p-cresol): Another antioxidant with applications in biodiesel and other industrial products.
Uniqueness
2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) stands out due to its unique structure, which imparts specific chemical and physical properties. Its stability and reactivity make it suitable for a wide range of applications, from scientific research to industrial production.
Propiedades
Número CAS |
817169-75-8 |
|---|---|
Fórmula molecular |
C26H36O2 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
2-[(2-hydroxy-3,5-dimethylphenyl)-(2,4,6-trimethylcyclohexyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C26H36O2/c1-14-8-17(4)23(18(5)9-14)24(21-12-15(2)10-19(6)25(21)27)22-13-16(3)11-20(7)26(22)28/h10-14,17-18,23-24,27-28H,8-9H2,1-7H3 |
Clave InChI |
ZUIMHMUQLUFPNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(C(C1)C)C(C2=CC(=CC(=C2O)C)C)C3=CC(=CC(=C3O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-](/img/structure/B14216229.png)
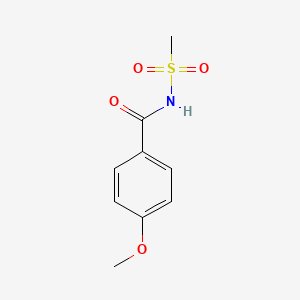

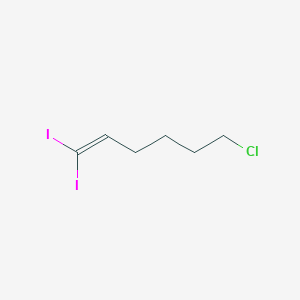
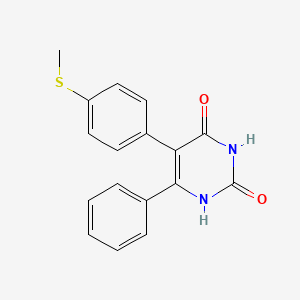
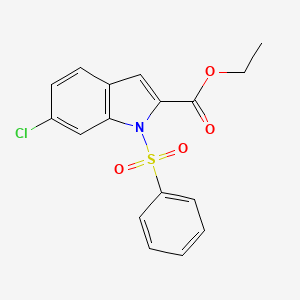
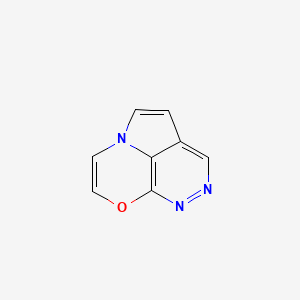
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)-](/img/structure/B14216269.png)
![N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine](/img/structure/B14216270.png)
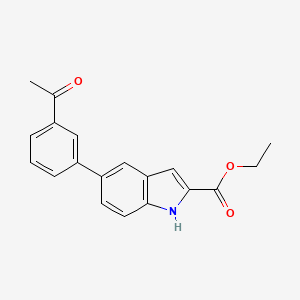
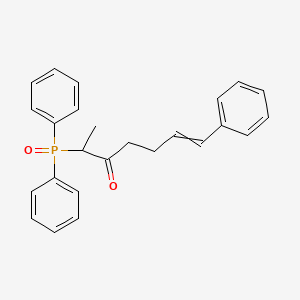
![Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]-](/img/structure/B14216290.png)

